6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one
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Overview
Description
6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins, which are known for their diverse biological activities. This compound has a molecular formula of C12H11ClO3 and a molecular weight of 238.67 g/mol . Coumarins are widely found in nature and have been used in various applications, including medicinal and industrial purposes.
Preparation Methods
The synthesis of 6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions often include the use of dry acetone and anhydrous potassium carbonate at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Halogenation and alkylation reactions are common, where chlorine or ethyl groups can be substituted with other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.
Biology: Investigated for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of dyes and optical brighteners.
Mechanism of Action
The mechanism of action of 6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes .
Comparison with Similar Compounds
6-chloro-3-ethyl-7-hydroxy-4-methyl-2H-chromen-2-one can be compared with other coumarin derivatives such as:
7-hydroxy-4-methyl-2H-chromen-2-one: Lacks the chlorine and ethyl groups, resulting in different biological activities.
6-chloro-4-hydroxy-7-methyl-2H-chromen-2-one: Similar structure but with different substituents, leading to variations in chemical reactivity and applications.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
6-chloro-3-ethyl-7-hydroxy-4-methylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-3-7-6(2)8-4-9(13)10(14)5-11(8)16-12(7)15/h4-5,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWJXDYHWZOIMHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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